molecular formula C14H20BNO5 B8237664 (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid

Cat. No.: B8237664
M. Wt: 293.13 g/mol
InChI Key: BCJCIGNGVASRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid moiety attached to a phenyl ring, which is further connected to an azetidine ring protected by a tert-butoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The protected azetidine is subsequently coupled with a phenylboronic acid derivative through an ether linkage. The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Phenol Derivatives: Formed through oxidation reactions.

    Aryl-Substituted Products: Formed through Suzuki-Miyaura coupling reactions.

    Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.

Scientific Research Applications

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid stands out due to its combination of a boronic acid moiety, an azetidine ring, and a tert-butoxycarbonyl protecting group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-14(2,3)21-13(17)16-8-12(9-16)20-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJCIGNGVASRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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